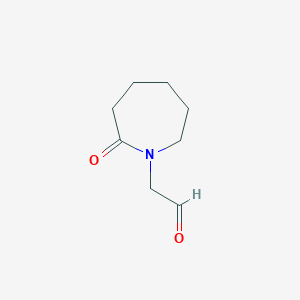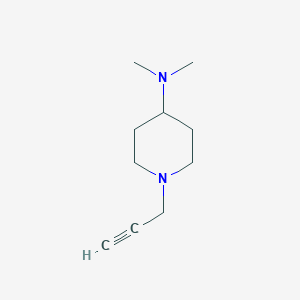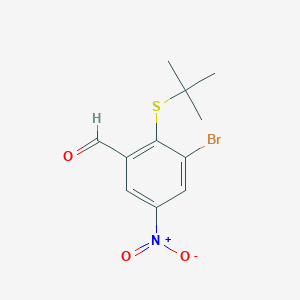![molecular formula C7H7N3OS B8587324 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol CAS No. 1233181-73-1](/img/structure/B8587324.png)
2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol
描述
2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrrole ring with a triazine ring, making it a valuable scaffold for the development of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol typically involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . The reaction conditions often require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide at 150–160°C, refluxing with triethyl orthoformate and xylene, or stirring at 100°C in the presence of either sodium hydroxide or potassium hydroxide are common methods .
Industrial Production Methods
In industrial settings, continuous flow chemistry tools have been employed to optimize the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives. This approach involves in situ monochloramine synthesis and the use of a process-friendly soluble base such as potassium tert-butoxide . This method allows for more efficient and scalable production of the compound.
化学反应分析
Types of Reactions
2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
科学研究应用
2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool for studying biological pathways.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with its natural substrate and thereby inhibiting its activity . This inhibition can lead to downstream effects on various cellular pathways, including those involved in cell growth and survival.
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: This compound is structurally similar but lacks the methylsulfanyl group.
Pyrrolo[1,2-d][1,3,4]oxadiazines: These compounds share the pyrrole ring but have different heterocyclic components.
Pyrrolo[2,1-f][1,2,4]triazine: This compound is a parent moiety of antiviral drugs like remdesivir.
Uniqueness
The presence of the methylsulfanyl group in 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents.
属性
CAS 编号 |
1233181-73-1 |
|---|---|
分子式 |
C7H7N3OS |
分子量 |
181.22 g/mol |
IUPAC 名称 |
2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-5-ol |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-8-4-5-6(11)2-3-10(5)9-7/h2-4,11H,1H3 |
InChI 键 |
VQMPNVZCEJVZAV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN2C=CC(=C2C=N1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl Methanesulfonate](/img/structure/B8587261.png)
![5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B8587263.png)




![Octyl [3-(trifluoromethyl)phenyl]acetate](/img/structure/B8587313.png)


![4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine](/img/structure/B8587349.png)

